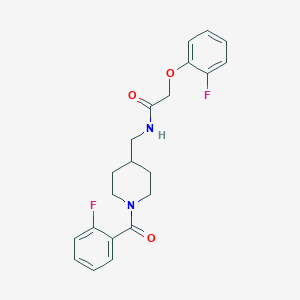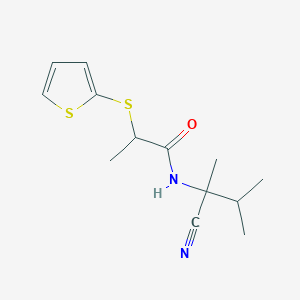
Methyl 1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylate, also known as MOC, is a synthetic compound that has been widely used in scientific research. MOC belongs to the class of pyridazine derivatives, which have been found to exhibit a wide range of biological activities.
Mécanisme D'action
Mode of action
Similar compounds often interact with their targets through processes like free radical reactions, nucleophilic substitution, and oxidation .
Biochemical pathways
Without specific information on “Methyl 1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylate”, it’s hard to say which biochemical pathways it affects. Related compounds have been involved in various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Result of action
Similar compounds have shown a wide range of biological activities, which suggests that they could have diverse effects at the molecular and cellular level .
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using Methyl 1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylate in lab experiments is its wide range of biological activities. This compound has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties, making it a versatile compound for research. However, one of the limitations of using this compound is its potential toxicity. This compound has been found to be toxic to certain cell types, and its toxicity may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on Methyl 1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylate. One area of interest is the development of this compound derivatives with improved pharmacological properties, such as increased potency and reduced toxicity. Another area of interest is the investigation of the mechanisms underlying the immunomodulatory effects of this compound. Finally, the potential therapeutic applications of this compound in the treatment of inflammatory and autoimmune diseases, as well as cancer, warrant further investigation.
Conclusion:
In conclusion, this compound is a synthetic compound that has been widely used in scientific research. It exhibits a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. The mechanism of action of this compound is not fully understood, but it may act by inhibiting the activity of certain enzymes and proteins. This compound has potential as an immunomodulatory agent and may have therapeutic applications in the treatment of inflammatory and autoimmune diseases, as well as cancer. Further research is needed to fully understand the pharmacological properties of this compound and its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of Methyl 1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylate involves the reaction of 4-methylphenylhydrazine with ethyl acetoacetate, followed by the cyclization of the resulting intermediate with methyl acrylate. The final product is obtained after purification using column chromatography. The chemical structure of this compound is shown below:
Applications De Recherche Scientifique
Methyl 1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylate has been extensively studied for its potential therapeutic applications. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. This compound has also been shown to modulate the immune system and has potential as an immunomodulatory agent.
Propriétés
IUPAC Name |
methyl 1-(4-methylphenyl)-4-oxopyridazine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c1-9-3-5-10(6-4-9)15-8-7-11(16)12(14-15)13(17)18-2/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJRCLLHGUJBHMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>36.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24821654 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutanecarboxamide](/img/structure/B2619317.png)

![5-Methyl-2-(4-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B2619324.png)

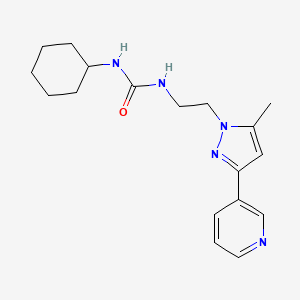
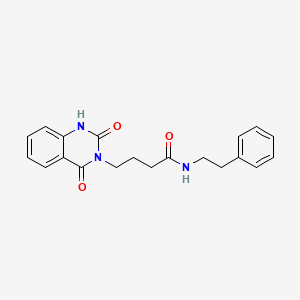
![N-(2-ethoxyphenyl)-2-[6-(4-methylbenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]acetamide](/img/structure/B2619329.png)
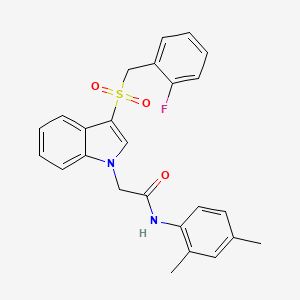
![N-[[3-(5-Cyanothiophen-2-yl)phenyl]methyl]prop-2-enamide](/img/structure/B2619331.png)
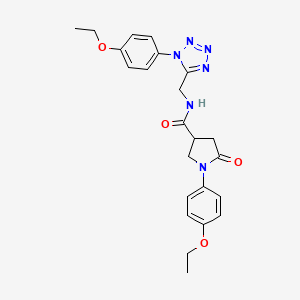
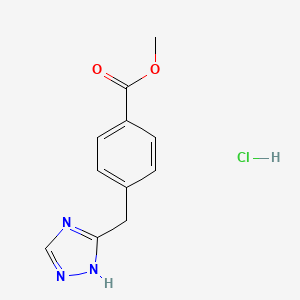
![8-(Methoxymethylene)-1,4-dioxaspiro[4.5]decane](/img/structure/B2619334.png)
